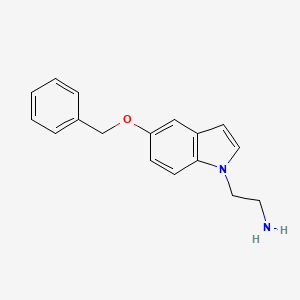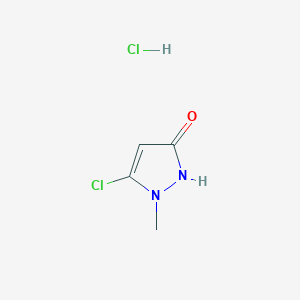
8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Fluorescence-Based Sensor Arrays
8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives are explored for their applications in fluorescence-based sensor arrays. For example, hydroxyquinolines with extended fluorophores, including derivatives of 8-hydroxyquinoline, have been designed for turn-on and ratiometric signal outputs. These are optimized for use in sensor arrays to distinguish between cationic analytes by changes in the blue and green channels of the RGB signal. This highlights the compound's utility in developing sensitive and selective sensors for environmental and biological monitoring (Palacios et al., 2007).
Antimicrobial and Pharmacological Properties
Some derivatives of this compound have been synthesized and tested for their antibacterial activities and pharmacological properties. For instance, temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, is currently under development as a broad-spectrum antimicrobial agent. This underscores the potential of 8-fluoro-3-methyl derivatives in contributing to new treatments for bacterial infections (Chu et al., 1991).
In Vitro Cytotoxic Studies
The compound and its derivatives have been evaluated for in vitro cytotoxicity, particularly in cancer research. For example, 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their Co(III), Ni(II), and Cu(II) complexes have shown enhanced antiproliferative activity against breast cancer cell lines, indicating the compound's relevance in developing novel cancer therapies (Kotian et al., 2021).
Photophysical and Photochemical Processes
Research on this compound also delves into its photophysical and photochemical behaviors. Studies have revealed insights into the excited-state processes of hydroxyquinolines, such as photoinduced tautomerization and solvation effects, which are crucial for understanding the fluorescence behavior and stability of these compounds under various conditions (Bardez et al., 1997).
Metal Ion Sensing and Chemosensors
The compound's derivatives have found applications in sensing metal ions, demonstrating the versatility of 8-fluoro-3-methyl derivatives in creating sensitive and selective chemosensors. This includes the development of thioamide derivatives of 8-hydroxyquinoline-benzothiazole, showing highly selective fluorescence-enhancing properties for Hg2+ ions in aqueous solutions. This property is significant for environmental monitoring and the detection of hazardous materials (Song et al., 2006).
Properties
IUPAC Name |
8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-5-8-3-2-4-9(11)10(8)12-6-7;/h2-4,7,12H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHSVHQEETUZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)F)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
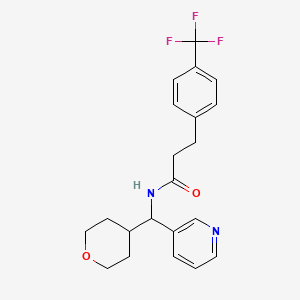
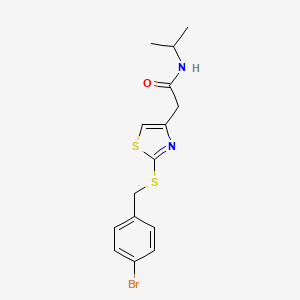


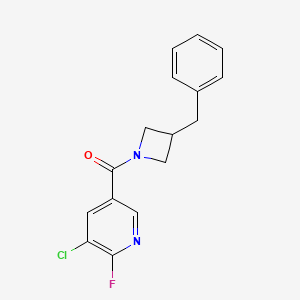
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)
![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740260.png)

![3-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2740262.png)

![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)
![3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740268.png)
